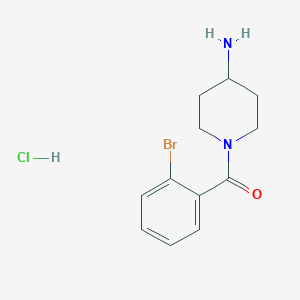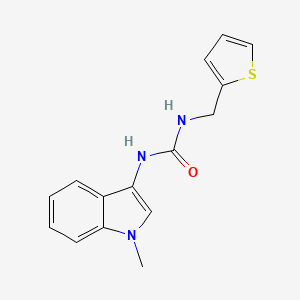
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of a chloro group, a cyano group, and an indole moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to interact with various biological targets and play a significant role in cell biology .
Mode of Action
It’s known that the cyano group in similar compounds can form an h-bond acceptor interaction with the hinge region of the atp-binding site . This interaction could potentially alter the function of the target protein.
Biochemical Pathways
Indole derivatives are known to affect various biological pathways, contributing to their diverse biological activities .
Pharmacokinetics
Its physical properties such as molecular weight (31378), boiling point (~5701° C at 760 mmHg), and density (~13 g/cm^3) can influence its pharmacokinetic properties .
Result of Action
Indole derivatives are known for their biologically active properties, including the treatment of cancer cells, microbes, and various disorders in the human body .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store this compound at room temperature , suggesting that higher temperatures might affect its stability.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the indole derivative and the biomolecules it interacts with .
Cellular Effects
Indole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Indole derivatives can exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Indole derivatives can be involved in a variety of metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
Indole derivatives can interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Indole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with an appropriate indole derivative under controlled conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to achieve high yields . The reaction conditions must be carefully controlled to ensure the desired product is obtained with minimal side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The indole moiety can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-chloro-N-(3-cyano-4,6-dihydro-4,4,6,6-tetramethylthieno[2,3-c]furan-2-yl)acetamide
- N-(4-chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide
Uniqueness
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide is unique due to its specific combination of functional groups and the indole moiety, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-5-10(16)15-11-8(6-13)7-3-1-2-4-9(7)14-11/h14H,1-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCVJIMZUADLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N2)NC(=O)CCl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-Cyclopropylpyrrolidin-3-yl)methyl]-N-[(2,4-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2428440.png)



![1-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2428446.png)
![3-anilino-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylaldehyde O-methyloxime](/img/structure/B2428447.png)

![2-(4-acetyl-2-methoxyphenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428450.png)

![2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2428455.png)
![3-[(4-Methoxyphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2428456.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2428458.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromopyridine-3-carboxamide](/img/structure/B2428462.png)
